molecular formula C17H13NO3S B14596011 3-(2-Phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid CAS No. 60723-74-2

3-(2-Phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid

Katalognummer: B14596011
CAS-Nummer: 60723-74-2
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: GGYMKYJHUXKNOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid is a complex organic compound characterized by its unique benzoxazole structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazole ring, followed by the introduction of the phenyl group and the sulfanylbutenoic acid moiety. Common reagents used in these reactions include phenylamine, acetic anhydride, and sulfur-containing compounds. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxazole ring.

Wissenschaftliche Forschungsanwendungen

3-(2-Phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-Phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological macromolecules, influencing their function and activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Phenyl-1,3-benzoxazol-4-yl)acetic acid
  • 1-(2-Phenyl-1,3-benzoxazol-4-yl)ethan-1-one

Uniqueness

3-(2-Phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole ring structure, coupled with the sulfanylbutenoic acid moiety, makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

60723-74-2

Molekularformel

C17H13NO3S

Molekulargewicht

311.4 g/mol

IUPAC-Name

3-(2-phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid

InChI

InChI=1S/C17H13NO3S/c1-10(15(22)17(19)20)12-8-5-9-13-14(12)18-16(21-13)11-6-3-2-4-7-11/h2-9,22H,1H3,(H,19,20)

InChI-Schlüssel

GGYMKYJHUXKNOU-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(C(=O)O)S)C1=C2C(=CC=C1)OC(=N2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.